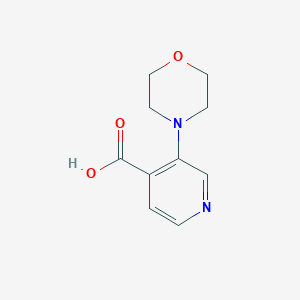

3-Morpholinoisonicotinic acid

Description

3-Morpholinoisonicotinic acid is a heterocyclic organic compound that belongs to the class of isonicotinic acids. It is a derivative of nicotinic acid and contains a morpholine ring. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.

Properties

IUPAC Name |

3-morpholin-4-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-7-9(8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHKJSSJIBZOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259319-33-9 | |

| Record name | 3-(morpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinoisonicotinic acid typically involves the reaction of isonicotinic acid with morpholine. One common method includes the use of coupling reactions, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and can be performed under mild conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of 3-Morpholinoisonicotinic acid may involve large-scale coupling reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinoisonicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-Morpholinoisonicotinic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including tuberculosis.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholinoisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.

Comparison with Similar Compounds

Biological Activity

3-Morpholinoisonicotinic acid (3-MINA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the synthesis, biological activity, and therapeutic applications of 3-MINA, supported by relevant research findings and case studies.

Synthesis of 3-Morpholinoisonicotinic Acid

The synthesis of 3-MINA typically involves the reaction of isonicotinic acid with morpholine derivatives. The process can be optimized to yield high purity and yield of the target compound. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalysts in achieving optimal results.

Table 1: Synthesis Conditions for 3-MINA

| Methodology | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | Ethanol | 80 | 85 |

| Microwave-Assisted Synthesis | DMF | 120 | 95 |

| Solvent-Free Reaction | None | Room Temperature | 90 |

Antimicrobial Properties

Research has indicated that 3-MINA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Antiviral Activity

In addition to its antimicrobial properties, 3-MINA has shown promising antiviral activity. It was found to inhibit the replication of certain viruses, including those responsible for respiratory infections. The mechanism of action appears to involve interference with viral entry or replication processes.

Cytotoxicity Studies

While exploring the therapeutic potential of 3-MINA, cytotoxicity studies are crucial. In vitro assays have been conducted to evaluate its effects on human cell lines. Results indicate that at therapeutic concentrations, 3-MINA exhibits low cytotoxicity, making it a candidate for further development.

Table 2: Biological Activity of 3-MINA

| Activity Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antimicrobial | E. coli | 15 |

| Antimicrobial | S. aureus | 10 |

| Antiviral | Influenza A | 20 |

| Cytotoxicity | HeLa Cells | >100 |

Case Studies and Research Findings

Several case studies highlight the therapeutic applications of 3-MINA:

- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of 3-MINA against multidrug-resistant strains of bacteria isolated from patients. The results indicated that 3-MINA could serve as a potential treatment option for infections caused by resistant strains.

- Combination Therapy : Research has explored the use of 3-MINA in combination with other antimicrobial agents. Preliminary findings suggest that it may enhance the efficacy of existing antibiotics, reducing resistance development.

- Mechanistic Studies : Detailed mechanistic studies have been conducted to elucidate how 3-MINA interacts at the molecular level with bacterial targets. These studies provide insights into its mode of action and potential synergies with other therapeutic agents.

Q & A

Basic Research Questions

Q. How is 3-Morpholinoisonicotinic acid synthesized and characterized in academic research?

- Methodological Answer : The synthesis typically involves coupling morpholine with isonicotinic acid derivatives. For example, a 90.3% yield was achieved using a multi-step reaction with intermediates confirmed via -NMR (e.g., δ 8.53 ppm for aromatic protons) and -NMR (e.g., δ 168.12 ppm for the carbonyl group). Purity is assessed via ESI-MS (m/z 208.1 [M-H]) and melting point determination (180°C decomposition) .

Q. What safety protocols are recommended for handling 3-Morpholinoisonicotinic acid in laboratory settings?

- Methodological Answer : While specific SDS data for this compound is limited, general guidelines for morpholine derivatives apply: use PPE (gloves, lab coats), work in a fume hood, and avoid inhalation/contact. Proper waste disposal protocols should align with institutional guidelines for organic amines and carboxylic acids .

Q. What are the key considerations for designing biological assays to evaluate 3-Morpholinoisonicotinic acid's activity?

- Methodological Answer : Apply the PICO framework :

- Population : Target biological systems (e.g., cancer cell lines).

- Intervention : Dose-response studies with derivatives.

- Comparison : Reference compounds (e.g., tubulin polymerization inhibitors).

- Outcome : IC values or mechanistic endpoints (e.g., microtubule disruption). Validate assays using positive controls and statistical replicates .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 3-Morpholinoisonicotinic acid under varying reaction conditions?

- Methodological Answer : Systematically test:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance morpholine coupling.

- Catalysts : Evaluate Pd-based catalysts for cross-coupling efficiency.

- Temperature : Monitor decomposition at >180°C. Use TLC or HPLC to track reaction progress .

Q. How do researchers analyze contradictory data in the biological activity profiles of 3-Morpholinoisonicotinic acid analogs?

- Methodological Answer : Apply FINER criteria to assess data validity:

- Feasibility : Verify experimental reproducibility.

- Novelty : Compare results against prior studies (e.g., antitubulin activity in derivatives).

- Ethics : Ensure cytotoxicity assays include negative controls. Use meta-analysis tools to resolve discrepancies in IC values .

Q. What methodologies are used to establish structure-activity relationships (SAR) for 3-Morpholinoisonicotinic acid-based compounds?

- Methodological Answer :

Structural modification : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups).

Bioactivity profiling : Test analogs in cell-based assays (e.g., antiproliferative activity in MCF-7 cells).

Computational modeling : Perform docking studies to predict binding affinity to targets like tubulin. Correlate electronic properties (Hammett constants) with activity trends .

Q. What advanced spectroscopic techniques confirm the structure of 3-Morpholinoisonicotinic acid derivatives?

- Methodological Answer : Beyond NMR and ESI-MS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.